
physical and chemical properties of 4-Amino-2-
bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromobenzaldehyde

Cat. No.: B2458091 Get Quote

An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde: Properties, Synthesis, and

Applications

Introduction
4-Amino-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

and versatile building block in modern organic synthesis. Its trifunctional nature, featuring an

aldehyde, a primary amine, and a bromine atom on a benzene ring, provides multiple reactive

sites for constructing complex molecular architectures. The strategic positioning of these

functional groups—particularly the ortho-bromo substituent relative to the amine and meta to

the aldehyde—imparts unique reactivity, making it a valuable intermediate in the development

of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a

comprehensive overview of its core physical and chemical properties, established synthetic

routes, characteristic reactivity, and practical applications, with a focus on its utility for

researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its

fundamental properties. These characteristics govern its handling, storage, reaction conditions,

and purification.
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The key properties of 4-Amino-2-bromobenzaldehyde are summarized in the table below.

These values, derived from supplier data and predictive modeling, provide a foundational

dataset for laboratory use.

Property Value Reference(s)

CAS Number 655248-57-0 [1][2]

Molecular Formula C₇H₆BrNO [1][2]

Molecular Weight 200.035 g/mol [1]

Appearance Typically a solid Inferred from melting point

Melting Point 148 °C [1]

Boiling Point 324.9 ± 27.0 °C (Predicted) [1]

Density 1.672 ± 0.06 g/cm³ (Predicted) [1]

pKa 0.80 ± 0.10 (Predicted) [1]

LogP 2.425 [1]

Solubility

Soluble in many organic

solvents; limited solubility in

water.

[3][4]

Spectroscopic Signature
While detailed spectra are typically provided by the supplier upon purchase, the expected

spectroscopic characteristics are critical for structural verification:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is essential for confirming the

substitution pattern of the aromatic protons. The aldehyde proton will appear as a singlet at a

characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting

patterns dictated by their coupling with each other.

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the

primary amine (N-H stretches around 3300-3500 cm⁻¹), the aromatic ring (C=C stretches
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around 1450-1600 cm⁻¹), and the aldehyde carbonyl group (C=O stretch around 1680-1700

cm⁻¹).

Analytical data packages including NMR, HPLC, and LC-MS are generally available from

commercial suppliers to confirm purity and identity.[5]

Molecular Structure and Chemical Reactivity
The reactivity of 4-Amino-2-bromobenzaldehyde is a direct consequence of its three distinct

functional groups. Their electronic interplay dictates the compound's behavior in chemical

transformations.

Caption: Chemical structure of 4-Amino-2-bromobenzaldehyde.

Aldehyde Group (-CHO): This electron-withdrawing group is a primary site for nucleophilic

attack. It readily participates in reactions such as condensation to form Schiff bases, Wittig

olefination to create alkenes, and reductive amination to generate secondary or tertiary

amines.

Amino Group (-NH₂): As a powerful electron-donating group, the amine activates the

aromatic ring towards electrophilic substitution. It is also nucleophilic and can be readily

acylated or alkylated.

Bromo Group (-Br): The bromine atom serves as a key synthetic handle, primarily for

transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine can

influence reaction kinetics and substrate scope. It is an indispensable feature for building

molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig

couplings.[6]

Synthesis Pathway
Direct bromination of 4-aminobenzaldehyde is synthetically challenging, as the strongly

activating amino group would direct bromination to the positions ortho to it (positions 3 and 5),

not the desired position 2. Therefore, a more strategic approach is required, typically involving

the reduction of a nitro group precursor where the bromine is already correctly positioned.
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A common and effective method begins with 4-Bromo-2-nitrobenzaldehyde. The nitro group

can be selectively reduced to the primary amine using various reducing agents, with iron

powder in acetic acid being a classic, cost-effective, and reliable choice.[7][8]

4-Bromo-2-nitrobenzaldehyde Fe powder, Acetic Acid/EthanolReduction 4-Amino-2-bromobenzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Amino-2-bromobenzaldehyde.

This reduction is typically high-yielding and proceeds under mild conditions, making it suitable

for laboratory-scale synthesis. The progress of the reaction can be conveniently monitored by

techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LCMS).

Core Applications in Drug Discovery and
Development
The trifunctional nature of 4-Amino-2-bromobenzaldehyde makes it a powerful scaffold for

building libraries of complex molecules in drug discovery programs.

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide

array of cross-coupling reactions. This is arguably its most significant application. For

example, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or

heteroaryl group, a Sonogashira coupling can install an alkyne, and a Buchwald-Hartwig

amination can form a new C-N bond. These reactions are cornerstones of modern medicinal

chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.[3][6]

Scaffold Decoration: Following a cross-coupling reaction at the bromide position, the

remaining aldehyde and amine groups can be further functionalized. The aldehyde can be

converted into various groups through reductive amination or olefination, while the amine

can be acylated to introduce diverse amide functionalities. This sequential functionalization

allows for the systematic exploration of chemical space around a core scaffold.
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Synthesis of Heterocycles: The compound is a precursor for synthesizing various

heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the aldehyde

and amine can participate in condensation reactions with other bifunctional molecules to

form quinolines, benzodiazepines, and other fused ring systems.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol provides a representative, self-validating methodology for using 4-Amino-2-
bromobenzaldehyde in a Suzuki-Miyaura cross-coupling reaction. The causality behind each

step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-amino-2-(pyridin-3-yl)benzaldehyde.

Reaction: 4-Amino-2-bromobenzaldehyde + 3-Pyridylboronic acid → 4-Amino-2-(pyridin-3-

yl)benzaldehyde
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Preparation

Reaction

Work-up & Purification

1. Add 4-Amino-2-bromobenzaldehyde,
3-Pyridylboronic acid, and K₂CO₃ to a flask.

2. Add Dioxane and Water.

3. Degas the mixture with Argon for 15 min.
(Critical for catalyst stability)

4. Add Pd(dppf)Cl₂ catalyst under Argon.

5. Heat the reaction at 90°C for 4-6 hours.
(Monitor by TLC/LCMS)

6. Cool to room temperature and dilute with Ethyl Acetate.

7. Wash with water, then brine. Dry over Na₂SO₄.

8. Concentrate under reduced pressure.

9. Purify by column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for a Suzuki-Miyaura coupling.
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Methodology:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 4-Amino-2-bromobenzaldehyde (1.0 equiv), 3-pyridylboronic

acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

Causality: The flask is flame-dried to remove moisture, which can deactivate the boronic

acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the

boronic acid for transmetalation to the palladium center.

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

Causality: Dioxane is an excellent solvent for the organic reagents, while water is

necessary to dissolve the inorganic base and facilitate the reaction.

Degassing: Seal the flask with a septum and sparge the solution with a gentle stream of

argon for 15-20 minutes.

Causality: This is a critical step. Oxygen can oxidize the Pd(0) active catalyst, leading to

reaction failure. Degassing removes dissolved oxygen.

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as

Pd(dppf)Cl₂ (0.03 equiv).

Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0)

species. The dppf ligand is a bulky phosphine that promotes the key steps of oxidative

addition and reductive elimination.

Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress

by TLC or LC-MS until the starting material is consumed.

Causality: Heating provides the necessary activation energy for the catalytic cycle to

proceed at an efficient rate.

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the

filtrate to a separatory funnel and wash sequentially with water and brine.
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Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps

to break any emulsions and begins the drying process.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude product.

Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

product.

Causality: Chromatography separates the desired product from unreacted starting

materials, byproducts, and residual catalyst.

Safety and Handling
Proper handling of 4-Amino-2-bromobenzaldehyde is essential for laboratory safety.

Hazards: The compound is known to cause skin irritation and serious eye irritation. It may

also cause respiratory irritation.[9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat. When handling the solid, avoid generating

dust and use a well-ventilated area or a chemical fume hood.[10]

Storage: For long-term stability, it is recommended to store 4-Amino-2-
bromobenzaldehyde in a dark place under an inert atmosphere (e.g., argon or nitrogen) in

a freezer at temperatures below -20°C.[1]

Spills: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place

it in a suitable container for disposal.

Conclusion
4-Amino-2-bromobenzaldehyde is a high-value chemical intermediate whose utility is derived

from the orthogonal reactivity of its three functional groups. The ability to perform selective

transformations at the aldehyde, amine, and bromide positions makes it an exceptionally
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powerful tool for medicinal chemists and material scientists. A firm grasp of its physicochemical

properties, synthetic accessibility, and chemical reactivity is fundamental to leveraging its full

potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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